molecular formula C5H13ClN2O3 B145755 [(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride CAS No. 66954-83-4

[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride

Cat. No.: B145755
CAS No.: 66954-83-4
M. Wt: 184.62 g/mol
InChI Key: XFRYPAVXBMFXQE-MMALYQPHSA-N
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Description

It is commonly used as a dietary supplement and is found in many foods, including meat, dairy, and legumes. This compound is versatile and has applications in various scientific fields, including pharmaceuticals, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride typically involves the fermentation of certain bacteria, such as Corynebacterium glutamicum, which are engineered to overproduce L-lysine. The fermentation process is carried out under controlled conditions, including specific pH, temperature, and nutrient availability. After fermentation, the L-lysine is extracted and purified, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The bacteria are cultivated in bioreactors with optimized conditions to maximize yield. Post-fermentation, the product undergoes several purification steps, including filtration, crystallization, and drying, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto acids, while substitution reactions can produce various amides and esters.

Scientific Research Applications

[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a crucial role in protein synthesis and is used in studies related to amino acid metabolism.

    Medicine: Used as a dietary supplement to treat lysine deficiency and to support overall health.

    Industry: Utilized in the production of animal feed, pharmaceuticals, and cosmetics

Mechanism of Action

[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, which is essential for the growth and repair of tissues. The compound also plays a role in the production of enzymes, hormones, and antibodies. The molecular targets include ribosomes and various enzymes involved in amino acid metabolism.

Comparison with Similar Compounds

[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride is unique due to its specific structure and function. Similar compounds include other essential amino acids such as:

  • L-arginine
  • L-histidine
  • L-leucine

Each of these amino acids has distinct roles in the body, but this compound is particularly important for its role in protein synthesis and metabolism.

Properties

IUPAC Name

[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRYPAVXBMFXQE-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[NH3+])C(C(C(=O)O)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[NH3+])[C@@H]([C@@H](C(=O)O)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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